N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(2-fluorophenyl)-1,3-thiazole-5-carboxamide
Description
N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(2-fluorophenyl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, a fluorophenyl group, and a morpholine derivative, making it a versatile molecule for scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(2-fluorophenyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2S/c1-18(2)12-24-10-9-22(18)8-7-20-16(23)15-11-21-17(25-15)13-5-3-4-6-14(13)19/h3-6,11H,7-10,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIACGYOUVWYRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1CCNC(=O)C2=CN=C(S2)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(2-fluorophenyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The morpholine derivative is then introduced via a nucleophilic substitution reaction. The final step involves coupling the fluorophenyl group to the thiazole ring under specific conditions, such as using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques like chromatography, and the employment of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(2-fluorophenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(2-fluorophenyl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(2-fluorophenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the morpholine derivative can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and benzothiazole share the thiazole ring structure.
Fluorophenyl compounds: 2-fluorobenzamide and 4-fluorophenylalanine are examples of compounds with a fluorophenyl group.
Morpholine derivatives: Compounds such as 4-methylmorpholine and 4-phenylmorpholine are structurally similar.
Uniqueness
N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2-(2-fluorophenyl)-1,3-thiazole-5-carboxamide is unique due to the combination of its three distinct functional groups. This combination imparts unique chemical properties, such as enhanced stability, solubility, and biological activity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
